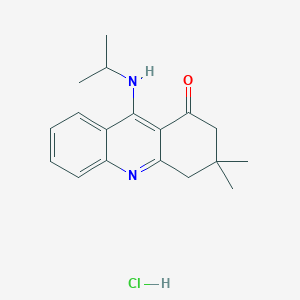
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as IDRA-21, is a potent nootropic drug that belongs to the class of ampakines. It is a synthetic compound that was first developed in the 1990s by researchers at the University of California, Irvine. IDRA-21 is known to enhance cognitive function and improve memory retention, making it a popular research topic in the field of neuroscience.
Mechanism of Action
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively targeting and modulating AMPA receptors in the brain. AMPA receptors are responsible for the transmission of signals between neurons and are critical for learning and memory. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic connections between neurons. This, in turn, leads to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter that is critical for learning and memory. It has also been shown to increase the density of AMPA receptors in the brain, leading to improved synaptic plasticity and enhanced cognitive function.
Advantages and Limitations for Lab Experiments
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective modulator of AMPA receptors, making it an ideal tool for studying the role of these receptors in cognitive function. However, 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a relatively short half-life, which can make it difficult to use in certain experiments. It is also a synthetic compound, which can make it more difficult to study than naturally occurring compounds.
Future Directions
There are a number of potential future directions for research on 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the potential use of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators. Additionally, there is interest in studying the long-term effects of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride use and its potential for abuse.
Synthesis Methods
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with isopropylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with hydrochloric acid to produce 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride.
Scientific Research Applications
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in enhancing cognitive function in healthy individuals. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve memory retention and increase learning ability in animal studies.
properties
IUPAC Name |
3,3-dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-11(2)19-17-12-7-5-6-8-13(12)20-14-9-18(3,4)10-15(21)16(14)17;/h5-8,11H,9-10H2,1-4H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAPKYLYWMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045076.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6045089.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)